molecular formula C15H21NO4 B135789 Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate CAS No. 132691-38-4

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Cat. No.: B135789
CAS No.: 132691-38-4
M. Wt: 279.33 g/mol
InChI Key: UMLCXALUSHYMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is an organic compound with the molecular formula C15H21NO4. It is commonly used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate typically involves the reaction of potassium tert-butoxide with methyl-2-(diphenylmethyleneamino)acetate in tetrahydrofuran at 0°C under a nitrogen atmosphere. Benzoyl chloride is then added to the reaction mixture . This method is efficient and yields the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol at -40°C.

    Inversion: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.

Major Products Formed

    Erythro Isomer: Obtained through reduction.

    Threo Isomer: Obtained through inversion of the erythro isomer.

Scientific Research Applications

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is unique due to its specific structure, which includes a phenylacetate moiety and a tert-butoxycarbonyl-protected amine. This combination makes it particularly useful in organic synthesis and pharmaceutical applications, where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLCXALUSHYMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599522
Record name Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132691-38-4
Record name Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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